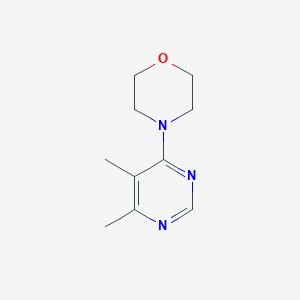

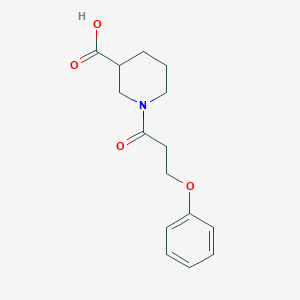

4-(5,6-Dimethylpyrimidin-4-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

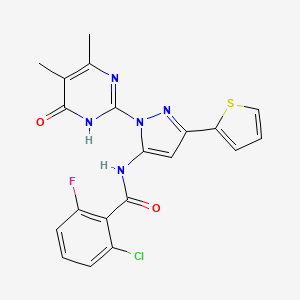

The synthesis of derivatives of 4-(5,6-Dimethylpyrimidin-4-yl)morpholine has been explored in various studies. One such derivative includes the synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives, which have shown significant anti-inflammatory activity, with some compounds outperforming acetylsalicylic acid . Another study reported the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine through a cyclocondensation reaction, followed by nucleophilic substitution to yield various substituted derivatives . Additionally, a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide, was established with a total yield of 43% .

Molecular Structure Analysis

The molecular structure of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has been analyzed, revealing that despite high levels of substitution, the pyrimidine rings remain effectively planar. Intramolecular N-H...O hydrogen bonds are present, and in the case of hydrated forms, a three-dimensional hydrogen-bonded framework is formed . Density functional theory calculations have been performed on a related antimicrobial agent, providing insights into the equilibrium structural geometry, bonding features, and vibrational wavenumbers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives often include cyclocondensation, nucleophilic substitution, and chlorination. For instance, the synthesis of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives involved a reaction with phosphorous oxychloride followed by nucleophilic substitution with secondary amines . The green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine also involved a condensation reaction and chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic and microanalytical techniques. The 1H and 13C NMR data have been used to confirm the existence of compounds primarily in the enamino ketone form . Vibrational spectral analysis and quantum chemical computations have provided detailed interpretations of the vibrational spectra, with evidence of charge transfer interactions and intramolecular hydrogen bonding .

Applications De Recherche Scientifique

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibition

The compound and its derivatives have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs, important targets in cancer research. Hobbs et al. (2019) discussed a non-nitrogen containing morpholine isostere that mimics the morpholine's conformation and application in potent selective dual inhibitors of mTORC1 and mTORC2, crucial for cancer therapy Discovery of 3-oxabicyclo[4.1.0]heptane.

Role in Parkinson's Disease Treatment

Morpholine derivatives, including those related to "4-(5,6-Dimethylpyrimidin-4-yl)morpholine," have been explored for their potential in treating Parkinson's disease. Zhang et al. (2008) synthesized derivatives as selective adenosine hA2A receptor antagonists, highlighting their importance in addressing Parkinson's disease symptoms Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines.

Synthesis and Anti-Inflammatory Activity

Compounds incorporating the morpholine and pyrimidinyl groups have shown significant anti-inflammatory activity. Jakubkienė et al. (2003) described the synthesis and anti-inflammatory evaluation of morpholinomethyl derivatives, which exhibited higher activity than acetylsalicylic acid in some cases Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones.

Antimicrobial Applications

Majithiya and Bheshdadia (2022) explored the antimicrobial activity of pyrimidine-triazole derivatives synthesized from morpholin-3-one, demonstrating their effectiveness against selected bacterial and fungal strains. This research underscores the potential of "this compound" derivatives in antimicrobial drug development Study of Antimicrobial Activity of Some Synthesized Pyrimidine-Triazole Derivatives.

Contributions to Synthetic Methods

Lei et al. (2017) developed a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their role as intermediates that inhibit tumor necrosis factor alpha and nitric oxide Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Imaging Agent Development for Parkinson's Disease

Wang et al. (2017) synthesized [11C]HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, using a morpholine derivative as a precursor. This research signifies the potential use of such compounds in diagnostic imaging and understanding of neurological conditions Synthesis of [11C]HG-10-102-01 as a new potential PET agent.

Propriétés

IUPAC Name |

4-(5,6-dimethylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNLDHDJKGRKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)